molecular formula C7H14O2S2 B14447722 (2S)-4,4-Dimethoxythiane-2-thiol CAS No. 78442-68-9

(2S)-4,4-Dimethoxythiane-2-thiol

Cat. No.: B14447722
CAS No.: 78442-68-9
M. Wt: 194.3 g/mol
InChI Key: TYRMHKNNVMJNGC-LURJTMIESA-N
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Description

(2S)-4,4-Dimethoxythiane-2-thiol is a chiral, high-purity chemical reagent designed for advanced research applications. This compound features a thiol group and two methoxy groups on a saturated six-membered thiane ring, creating a unique stereochemical and electronic profile. Its structure suggests potential as a versatile building block or chiral ligand in organic synthesis, asymmetric catalysis, and the development of novel metal-organic complexes. The reactive thiol group allows for disulfide bond formation, conjugation with metal surfaces, or participation in thiol-ene "click" chemistry, making it valuable for creating functionalized materials and probing biochemical interactions. Researchers can explore its utility in pharmaceutical development, materials science, and chemical biology. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78442-68-9

Molecular Formula

C7H14O2S2

Molecular Weight

194.3 g/mol

IUPAC Name

(2S)-4,4-dimethoxythiane-2-thiol

InChI

InChI=1S/C7H14O2S2/c1-8-7(9-2)3-4-11-6(10)5-7/h6,10H,3-5H2,1-2H3/t6-/m0/s1

InChI Key

TYRMHKNNVMJNGC-LURJTMIESA-N

Isomeric SMILES

COC1(CCS[C@@H](C1)S)OC

Canonical SMILES

COC1(CCSC(C1)S)OC

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2s 4,4 Dimethoxythiane 2 Thiol and Its Analogs

Thiyl Radical Chemistry and Transformations Relevant to Thiane-2-thiols

Thiyl radicals, generated from thiols through homolytic cleavage of the S-H bond, are versatile intermediates in organic synthesis. Their chemistry is central to the powerful thiol-ene reaction, which allows for the efficient formation of carbon-sulfur bonds.

The intramolecular thiol-ene reaction is a powerful method for constructing sulfur-containing heterocycles. wikipedia.orgnih.gov This process, often initiated by light or a radical initiator, involves the generation of a thiyl radical which then adds to an alkene moiety within the same molecule. wikipedia.org This cyclization is a key step in the synthesis of a wide array of structures, from simple rings to complex macrocycles and thiosugars. wikipedia.orgnih.gov

The reaction proceeds via a free-radical chain mechanism. The initiation step forms the thiyl radical, which then cyclizes onto the pendant alkene. This addition can proceed in two distinct ways: an exo cyclization, where the bond is formed outside the newly forming ring, or an endo cyclization. The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule in a chain transfer step, propagating the radical chain and yielding the final heterocyclic product. mdpi.com The entire process is often reversible, meaning the thermodynamic stability of the intermediates and products plays a crucial role in the reaction outcome. mdpi.com For precursors containing a thiane-2-thiol moiety, this strategy could be employed by introducing an unsaturated side chain, leading to the formation of fused or spirocyclic ring systems.

The regiochemical outcome of intramolecular thiol-ene reactions is governed by a combination of kinetic and thermodynamic factors, often summarized by Baldwin's Rules. wikipedia.orgharvard.edu For many substrates, 5-exo cyclizations are kinetically favored over 6-endo cyclizations due to more favorable orbital overlap in the transition state. harvard.edu However, the final product distribution is highly sensitive to the specific structure of the precursor and the reaction conditions. wikipedia.org

Several factors influence the regioselectivity:

Radical Stability: The stability of the carbon-centered radical formed after the initial cyclization is paramount. The reaction will preferentially follow the path that leads to the more stable radical intermediate. For instance, substituents on the alkene that can stabilize a radical (like methyl groups) can direct the cyclization to favor the formation of a tertiary radical over a secondary one. mdpi.com

Reaction Conditions: Kinetic versus thermodynamic control can be manipulated by changing reaction conditions. Kinetically controlled reactions at lower temperatures may favor one isomer, while thermodynamically controlled reactions at higher temperatures may favor a more stable product, potentially arising from a different cyclization mode. wikipedia.org

Substituent Effects: The presence of specific functional groups or steric hindrance can dramatically influence the preferred reaction pathway. Halogen substituents on the vinyl group, for example, have been shown to make certain "disfavored" cyclizations, such as 7-endo or 8-endo, not only regioselective but regiospecific. nih.gov

The diastereoselectivity of these cyclizations is also a critical consideration, particularly when creating chiral centers. The approach of the thiyl radical to the alkene and the subsequent hydrogen atom transfer step are influenced by the existing stereochemistry in the precursor molecule, often leading to a preferred diastereomer.

Table 1: Factors Influencing Regioselectivity in Intramolecular Thiol-Ene Cyclizations

FactorInfluence on Regioselectivity (Exo vs. Endo)Example Principle
Kinetics/Orbital Overlap Generally favors exo cyclization for smaller rings (e.g., 5-exo over 6-endo). harvard.eduBased on Baldwin's Rules, the transition state for the 5-exo closure is geometrically more accessible. harvard.edu
Thermodynamics/Radical Stability Favors the pathway that forms the most stable carbon-centered radical intermediate. mdpi.comA substituent on the alkene that stabilizes the resulting radical can override the kinetic preference for exo-cyclization. mdpi.com
Reversibility If the cyclization is reversible, the thermodynamically most stable cyclic product will be the major isomer. mdpi.comA less stable initial product can rearrange to a more stable one if the reverse reaction is facile.
Vinylic Substitution Can enforce a specific cyclization mode, overriding general preferences. nih.govVinylic halogen substitution has been used to achieve otherwise difficult 7-endo and 8-endo cyclizations with high specificity. nih.gov

Distinct from the radical-mediated pathway, the Acid-Catalyzed Thiol-Ene (ACT) reaction proceeds through a cationic mechanism. wikipedia.orgnih.gov In the presence of a Brønsted or Lewis acid catalyst, the alkene is protonated to form a carbocation intermediate. This electrophilic species is then attacked by the nucleophilic thiol. wikipedia.org This mechanism results in a Markovnikov-directed addition, in contrast to the anti-Markovnikov outcome of the radical pathway. wikipedia.org When applied to vinyl ethers or related substrates, the ACT reaction yields S,X-acetal structures. wikipedia.org

For a compound like (2S)-4,4-Dimethoxythiane-2-thiol, its inherent cyclic thioacetal and ketal functionalities are generally stable under basic and neutral conditions but can become reactive in the presence of acid. youtube.com The ACT mechanism could be relevant if the molecule were to react with an external alkene. More significantly, the principles of acid catalysis are central to the stability and potential hydrolysis of the dimethoxy ketal at the C4 position, which would proceed via a related oxocarbenium ion intermediate.

Nucleophilic Reactivity of Thioacetals and Derived Carbanions

The thioacetal functional group offers a unique mode of reactivity that is distinct from its oxygen-based acetal (B89532) counterpart. This is most evident in the ability of the carbon atom situated between the two sulfur atoms to be deprotonated, reversing its polarity from electrophilic to nucleophilic.

A cornerstone of thioacetal chemistry is the ability of the C-H bond at the C2 position to be deprotonated by a strong base, such as n-butyllithium. youtube.com This process generates a stabilized carbanion, with the negative charge delocalized by the adjacent sulfur atoms. This inversion of polarity, from the electrophilic character of the parent carbonyl to the nucleophilic character of the thioacetal anion, is known as "umpolung." youtube.com

For a thiane-2-thiol derivative, deprotonation at C2 would yield a nucleophilic anion that could be similarly employed in C-C bond formation. The stereochemistry at other centers in the thiane (B73995) ring would likely influence the facial selectivity of the anion's subsequent reaction with an electrophile.

Table 2: Representative Reactions of Thioacetal-Derived Anions

ElectrophileProduct Type after C-C Bond Formation
Primary Alkyl Halide (e.g., R-Br)2-Alkyl-thioacetal
Epoxide2-(β-Hydroxyalkyl)-thioacetal
Aldehyde or Ketone (e.g., R₂C=O)2-(α-Hydroxyalkyl)-thioacetal
Acyl Chloride (e.g., R-COCl)2-Acyl-thioacetal

The Sₙ1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. youtube.commasterorganicchemistry.com The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate and is favored by polar protic solvents, good leaving groups, and substrates that can form stable carbocations (tertiary > secondary). youtube.comyoutube.com

In the context of this compound, Sₙ1-type mechanisms are most relevant to reactions at the C4 ketal. Acid-catalyzed hydrolysis or reaction at this position would involve the loss of a methoxy (B1213986) group to form a tertiary oxocarbenium ion, which is stabilized by the ring oxygen's lone pair. This highly electrophilic intermediate would then be rapidly captured by a nucleophile. youtube.com

Reactions involving the C2 position are less likely to proceed via a classical Sₙ1 pathway. Formation of a carbocation at C2 would be destabilized by the adjacent electron-withdrawing sulfur atom. Therefore, nucleophilic substitution at this center, if it were to occur, would more likely follow an Sₙ2 pathway, where a nucleophile attacks at the same time the leaving group departs. Thiolates themselves are excellent nucleophiles and typically react with alkyl halides via an Sₙ2 mechanism. masterorganicchemistry.comyoutube.com Should the thiol group of the title compound be deprotonated to a thiolate, it would serve as a potent nucleophile for substitution reactions. youtube.com

Chirality Transfer Processes in Reactions Involving Chiral Cyclic Dithioacetals

The transfer of chirality is a critical aspect of asymmetric synthesis, enabling the creation of specific stereoisomers. In the context of chiral cyclic dithioacetals like this compound, understanding how chirality is maintained or influenced during chemical transformations is paramount.

Lewis Acid-Mediated Stereocontrol in Chiral Dithioacetal Transformations

Lewis acids play a pivotal role in controlling the stereochemical outcome of reactions involving chiral dithioacetals. By coordinating to the substrate, the Lewis acid can create a sterically defined environment that directs the approach of incoming reagents. This can lead to high levels of enantioselectivity.

Research has shown that both Lewis and Brønsted acid interactions can influence the stereochemical outcome of reactions. nih.gov The choice of metal catalyst and its ionic radius can determine whether a Lewis or Brønsted acid pathway is favored, which in turn dictates the resulting enantiomer. nih.gov In some cases, the catalyst can interact with both the nucleophile and the electrophile in what is termed a bifunctional activation. nih.gov This dual activation can occur through direct coordination of the electrophile's carbonyl group to the metal center (Lewis acid mechanism) or through hydrogen bonding between the carbonyl and the catalyst's hydroxy protons (Brønsted acid mechanism). nih.gov

The enantioselectivity of these transformations is often governed by the initial cycloaddition step. nih.gov The chiral Lewis acid catalyst orients and fixes the substrate in a way that allows attack from only one of the two enantiotopic faces. nih.gov

Stereochemical Outcome and Conformation in Thiane Oxide Systems

The stereochemical outcome and conformation of thiane oxide systems are influenced by the oxidation of the sulfur atom. The introduction of an oxygen atom to the sulfur in the thiane ring creates a new stereocenter, leading to the possibility of diastereomers. The conformational preferences of the resulting thiane oxides are dictated by a balance of steric and electronic effects.

Oxidation and Reduction Reactions of this compound and its Derivatives

The sulfur atoms in this compound and its derivatives are susceptible to both oxidation and reduction, leading to a variety of functional group transformations.

Anodic Oxidation of Dithiane Carboxylic Acids

A novel electrochemical method has been developed for the synthesis of functionalized orthoesters from dithiane carboxylic acids. organic-chemistry.orggre.ac.ukacs.orgchemrxiv.orgnih.gov This process involves the anodic oxidation of the dithiane carboxylic acid derivatives, which is followed by decarboxylation. organic-chemistry.orggre.ac.ukacs.org The reaction is performed under mild and environmentally friendly conditions using carbon graphite (B72142) electrodes. organic-chemistry.org

This electrochemical approach is compatible with a wide array of functional groups that are often not tolerated in traditional methods for preparing orthoesters. gre.ac.ukacs.org These include alkenes, alkynes, silyl (B83357) groups, halides, fluorinated groups, nitriles, ethers, and amides. gre.ac.ukacs.org The starting dithiane carboxylic acids can be readily prepared in high yields from commercially available materials. gre.ac.ukacs.org

Table 1: Anodic Oxidation of Dithiane Carboxylic Acids

EntrySubstrateProductYield (%)
1Dithiane 5aOrthoester 8a85
2Dithiane with alkeneOrthoester 8b75
3Dithiane with alkyneOrthoester 8h68
Data sourced from supporting information of relevant studies.

Desulfurization Reactions of Thioacetals (e.g., with Raney Nickel)

Thioacetals, including dithianes, can be desulfurized to the corresponding alkanes using Raney nickel. masterorganicchemistry.comchem-station.com This reaction is a powerful tool for the deoxygenation of carbonyl compounds, proceeding through the formation of a thioacetal intermediate followed by reduction. masterorganicchemistry.comchem-station.com The mechanism involves the hydrogen adsorbed on the surface of the Raney nickel catalyst. chem-station.com

While effective, Raney nickel can be pyrophoric when dry, and its reactivity can vary depending on its preparation. chem-station.comresearchgate.net Alternative reagents like nickel boride (Ni2B) can achieve the same transformation under milder conditions and without reducing olefins. chem-station.com Other nickel derivatives, such as those prepared from Ni(OAc)2, NaH, and t-amyl alcohol, have also been developed for the desulfurization of thioacetals and are compatible with a variety of functional groups. researchgate.net

Table 2: Desulfurization of Thioacetals

ReagentConditionsSubstrate ScopeNotes
Raney NickelOften requires H2 sourceBroadCan be pyrophoric; reactivity varies
Nickel BorideMilder conditionsDoes not reduce olefinsSafer alternative to Raney Nickel
NiCRATHF, 65 °CWide variety of functional groupsPrepared from Ni(OAc)2, NaH, t-amyl alcohol

Reaction Pathways of Thiols with Carbonyl Compounds and Alkyl Halides

Thiols and their corresponding thiolates are excellent nucleophiles and exhibit characteristic reactivity with carbonyl compounds and alkyl halides. chemistrysteps.commasterorganicchemistry.com

Thiols react with aldehydes and ketones to form thioacetals. chemistrysteps.comyoutube.com The use of dithiols leads to the formation of stable cyclic thioacetals. chemistrysteps.com These reactions are often catalyzed by Lewis acids, such as BF3. youtube.com The reaction of sulfhydryl groups with various carbonyl compounds, such as formaldehyde, acrolein, and acetaldehyde, proceeds nonenzymatically to form thiazolidine (B150603) derivatives with varying reaction rates and adduct stabilities. nih.gov

Due to their high nucleophilicity, thiols readily participate in SN2 reactions with alkyl halides. libretexts.org Thiolates, the conjugate bases of thiols, are even more potent nucleophiles. masterorganicchemistry.com The reaction of a thiolate with an alkyl halide is a common method for the synthesis of sulfides (thioethers). masterorganicchemistry.com This reaction typically proceeds with inversion of stereochemistry at the carbon center of the alkyl halide. masterorganicchemistry.com Unlike alkoxides, which are also strong bases and can promote elimination reactions, the weaker basicity of thiolates favors the SN2 pathway. masterorganicchemistry.com Transition metal-catalyzed carbonylative coupling of alkyl halides with thiols has also emerged as a powerful method for constructing thioesters. chemrevlett.com

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Proof (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed insights into the molecular framework and the stereochemical relationships between atoms. nih.gov For (2S)-4,4-Dimethoxythiane-2-thiol, ¹H and ¹³C NMR would provide irrefutable proof of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The proton at the C2 position (H-2), being attached to a stereocenter adjacent to both a sulfur atom and a thiol group, would likely appear as a multiplet, with its chemical shift and coupling constants providing information about its spatial relationship with neighboring protons on the thiane (B73995) ring. The two methoxy (B1213986) groups at the C4 position are diastereotopic due to the chiral center at C2. Consequently, they should appear as two distinct singlets in the ¹H NMR spectrum. The methylene (B1212753) protons of the thiane ring (at C3, C5, and C6) would present as complex multiplets due to geminal and vicinal couplings. The chemical shift of the thiol proton (S-H) can vary and is often broad; its position can be confirmed by D₂O exchange, where the peak disappears. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. nih.gov For this compound, distinct signals would be expected for each carbon. The C2 carbon, bonded to the thiol group, would resonate in a specific region characteristic of carbons attached to sulfur. The C4 carbon, a quaternary center bonded to two oxygen atoms and two sulfur atoms (as part of the thioacetal), would have a characteristic chemical shift. The two methoxy carbons are expected to be chemically non-equivalent and thus show separate signals. rsc.org The remaining methylene carbons of the thiane ring (C3, C5, C6) would also display unique resonances. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C2-H3.5 - 4.5 (m)40 - 50
S-H1.5 - 2.5 (br s)-
C3-H₂2.0 - 2.8 (m)30 - 40
C4-90 - 100
OCH₃ (a)~3.3 (s)50 - 55
OCH₃ (b)~3.4 (s)51 - 56
C5-H₂1.8 - 2.5 (m)25 - 35
C6-H₂2.6 - 3.2 (m)28 - 38

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis (e.g., ESI-MS, MALDI-TOF MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of fragmentation patterns. wikipedia.org

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. nih.gov For this compound, ESI-MS would be used to accurately determine its molecular weight. High-Resolution Mass Spectrometry (HRMS) coupled with ESI can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₆H₁₂O₂S₂). rsc.org This technique is highly sensitive, requiring only a small amount of sample. nih.gov

Fragmentation Analysis: While soft ionization techniques like ESI often yield a prominent molecular ion peak with minimal fragmentation, fragmentation can be induced, for example, through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). wikipedia.orglibretexts.org The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, predictable fragmentation pathways would include:

Loss of a methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH).

Cleavage of the C-S bonds, leading to the loss of the thiol group (•SH) or hydrogen sulfide (B99878) (H₂S).

Ring-opening followed by fragmentation of the thiane core. The analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR. libretexts.orgyoutube.com

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

Fragment IonProposed Structure / Lossm/z Value
[M+H]⁺Protonated Molecular Ion181
[M-SH]⁺Loss of thiol radical147
[M-OCH₃]⁺Loss of methoxy radical149
[M-CH₃OH]⁺Loss of methanol148

Infrared and UV-Visible Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. youtube.comyoutube.com The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key functional groups. A weak absorption band around 2550-2600 cm⁻¹ would be indicative of the S-H stretching vibration of the thiol group. The C-S stretching vibrations typically appear in the fingerprint region, between 600 and 800 cm⁻¹. Strong absorption bands in the 1000-1200 cm⁻¹ range would correspond to the C-O stretching of the dimethoxy groups. Additionally, C-H stretching vibrations from the alkane backbone would be observed just below 3000 cm⁻¹. rsc.org

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. bath.ac.uk Saturated thiols and thioethers typically exhibit weak absorptions in the UV region around 200-240 nm, corresponding to n → σ* transitions, where a non-bonding electron from the sulfur atom is excited to a sigma anti-bonding orbital. nih.govresearchgate.net The presence of two sulfur atoms and two oxygen atoms in this compound may lead to a complex spectrum with overlapping transitions. While not as structurally informative as NMR or MS for this specific compound, UV-Vis spectroscopy can confirm the absence of conjugated systems, which would absorb at longer wavelengths. youtube.com

X-ray Crystallography for Absolute Configuration and Conformation Determination of Cyclic Thioacetals

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and solid-state conformation. nih.govnih.gov To perform this analysis, a high-quality single crystal of the compound is required. researchgate.net

For a chiral molecule like this compound, X-ray diffraction analysis of an enantiomerically pure crystal allows for the unambiguous assignment of the (S) configuration at the C2 stereocenter. ed.ac.uk This is achieved through the analysis of anomalous dispersion effects, particularly when using specific X-ray wavelengths. researchgate.netchem-soc.si

Furthermore, the crystallographic data would reveal the precise conformation of the thiane ring in the solid state. Six-membered rings like thiane typically adopt a chair conformation to minimize steric and torsional strain. The analysis would determine the exact bond lengths, bond angles, and torsional angles, as well as the axial or equatorial positions of the substituents (the C2-thiol group and the C4-methoxy groups). This provides an unparalleled level of structural detail that complements the solution-state information obtained from NMR. rsc.org

Electrochemical Methods in Mechanistic Investigations (e.g., Cyclic Voltammetry for Radical Generation)

Electrochemical techniques, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of molecules and study reaction mechanisms involving electron transfer. oup.com For sulfur-containing compounds like this compound, CV can provide insights into the formation of reactive intermediates, such as thiyl radicals.

By applying a potential sweep, CV can be used to determine the oxidation potential of the thiol group. The electrochemical oxidation of a thiol (R-SH) can lead to the formation of a thiyl radical (R-S•), which is a key intermediate in many biochemical and chemical processes. The characteristics of the voltammogram, such as the peak potentials and currents, can provide information about the stability and subsequent reactions of this radical intermediate. rsc.org This technique is valuable for mechanistic studies, for instance, in understanding how the compound might participate in radical-mediated reactions or act as a precursor for the synthesis of other sulfur-containing heterocycles. acs.org

Applications of 2s 4,4 Dimethoxythiane 2 Thiol in Complex Organic Synthesis and Materials Science

Role as Chiral Building Blocks in Asymmetric Synthesis

The inherent chirality of (2S)-4,4-dimethoxythiane-2-thiol makes it a powerful starting material for the synthesis of a variety of enantiomerically enriched molecules. This is particularly significant in the construction of complex natural products and pharmaceuticals, where specific stereochemistry is often crucial for biological activity.

Synthesis of Chiral Sulfur-Containing Heterocycles (e.g., Thiosugars, Thiiranes)

The thiol functionality of this compound allows for its incorporation into various sulfur-containing heterocyclic systems. This has proven especially useful in the synthesis of thiosugars and thiiranes, which are important classes of compounds with diverse biological activities. mdpi.comencyclopedia.pubresearchgate.net

Thiosugars: These are carbohydrate analogs where one or more oxygen atoms have been replaced by sulfur. encyclopedia.pub This substitution can lead to increased stability and modified biological properties. mdpi.com For instance, 1-thiosugars are of interest due to their stability and potential to mimic O-glycosides. researchgate.net The synthesis of thiosugars can be achieved through various methods, including the use of glycosyl halides and thioacetates. researchgate.net The development of efficient methods for synthesizing 2-deoxythiosugars is also an area of active research, with some methods achieving good yields and high stereoselectivity. mdpi.com

Thiiranes: Also known as episulfides, these are three-membered rings containing a sulfur atom. They are valuable synthetic intermediates and can be found in some biologically active molecules. beilstein-journals.org The stereoselective synthesis of thiiranes is a significant challenge. researchgate.netnih.gov One approach involves the conversion of oxiranes using reagents like thiourea (B124793) or thiocyanate. nih.gov More recent methods have focused on the stereospecific electrocyclization of thiocarbonyl ylides to produce cis-thiiranes with high diastereoselectivity. researchgate.netnih.gov

Utility in the Construction of Complex Molecular Architectures and Polyketide Chain Fragments

The structural framework of this compound can be strategically manipulated and incorporated into larger, more complex molecular architectures. This is particularly relevant in the synthesis of polyketides, a large and diverse class of natural products with a wide range of biological activities, including antibiotic, antifungal, and anticancer properties. nih.govnih.gov

Polyketide synthases (PKSs) are the enzymes responsible for the biosynthesis of these compounds, and their modular nature allows for the generation of immense structural diversity. nih.gov The synthesis of polyketide chain fragments often involves the iterative condensation of small carboxylic acid-derived units. The ability to introduce chiral sulfur-containing moieties, such as those derived from this compound, can provide access to novel polyketide analogs with potentially enhanced or altered biological profiles.

Application as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. The auxiliary is then removed, having served its purpose of inducing chirality. This compound, with its well-defined stereochemistry, has the potential to be developed into a chiral auxiliary.

Furthermore, the sulfur atom in this compound can act as a coordinating atom for metal catalysts. By designing and synthesizing chiral ligands derived from this compound, it is possible to develop new asymmetric catalysts for a variety of organic transformations. These catalysts can enable the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The stereoselective synthesis of chiral sulfinyl compounds, which can act as versatile auxiliaries and ligands, is an active area of research. nih.gov

Protective Group Strategies in Multifunctional Molecule Synthesis

In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily "protect" one or more of these groups to prevent them from reacting under certain conditions. The protected group can then be "deprotected" at a later stage to reveal the original functionality.

Selective Protection of Carbonyl Compounds by Thioacetal Formation

The thiol group of this compound can react with carbonyl compounds (aldehydes and ketones) to form thioacetals. organic-chemistry.org This reaction is a widely used method for protecting carbonyl groups due to the high stability of the resulting thioacetals to a variety of reaction conditions. The formation of thioacetals can be achieved using various catalysts, and the reaction is often chemoselective, allowing for the protection of one carbonyl group in the presence of others. organic-chemistry.org

The use of a chiral thiol like this compound for this purpose introduces a chiral center into the protecting group itself. This can have implications for subsequent diastereoselective reactions.

Carbonyl CompoundThiol ReagentProduct
AldehydeThis compoundChiral Thioacetal
KetoneThis compoundChiral Thioacetal

Precursors for Functionalized Orthoesters from Dithiane Derivatives

Dithiane derivatives, which can be prepared from compounds like this compound, are versatile intermediates in organic synthesis. They can serve as precursors for the formation of functionalized orthoesters. Orthoesters are compounds containing three alkoxy groups attached to the same carbon atom. They are valuable synthetic intermediates and can be found in some natural products. The conversion of dithiane derivatives to orthoesters provides a route to these important functional groups.

Precursors for Advanced Materials

The incorporation of sulfur atoms into polymeric and molecular structures imparts unique electronic, optical, and coordination properties. The thiol group in this compound serves as a versatile handle for the synthesis of advanced materials with tailored functionalities.

Development of Sulfur-Containing Polymers and Ligands in Coordination Chemistry

The synthesis of sulfur-containing polymers is a rapidly advancing field, driven by the diverse properties these materials exhibit. wiley-vch.de Thiols are crucial reagents in this area, participating in various polymerization reactions to yield polymers with unique structures and functionalities, such as polythioethers and polythioamides. wiley-vch.de The development of new synthetic methodologies is key to overcoming challenges like poor solubility and structural control in sulfur-containing polymers. wiley-vch.de

In coordination chemistry, thiol-containing ligands are of significant interest due to the strong coordination of the soft thiolate group to various metal centers. wikipedia.orgresearchgate.net This interaction is fundamental to the structure and function of many metalloproteins and has been exploited in the design of novel coordination compounds. wikipedia.orgresearchgate.net The presence of both a soft thiolate and potentially other hard donor atoms (if derived from amino acids) allows these ligands to bind to a wide range of metals in various coordination modes, often leading to the formation of multinuclear complexes with sulfur bridges. researchgate.net

The bifunctional nature of molecules containing both thiol and carboxylic acid groups allows for selective coordination with different types of metal ions. For instance, the carboxyl groups can bind to hard metal ions, while the thiol groups can coordinate to softer metal ions, enabling the construction of complex coordination networks. researchgate.net

Applications in Polymeric Networks and Coatings via Thiol-Ene Chemistry

Thiol-ene chemistry has emerged as a powerful and efficient method for the synthesis of polymeric networks and coatings. rsc.orgresearchgate.net This "click" reaction, which involves the radical-mediated addition of a thiol to an alkene, is characterized by its high yield, rapid reaction rate, and insensitivity to oxygen. rsc.orgwikipedia.org These features make it particularly suitable for applications such as UV-cured coatings, where fast and uniform cross-linking is essential. rsc.orgresearchgate.net

The versatility of thiol-ene chemistry allows for the use of a wide variety of thiol and ene functionalized monomers, enabling the creation of materials with tunable properties. rsc.org For example, bio-based coatings have been developed by coupling unsaturated moieties in vegetable oils with multifunctional thiols. rsc.orgresearchgate.net The resulting polythioether networks exhibit properties that can be tailored by adjusting the structure of the monomers. mdpi.com Furthermore, thiol-ene polymerization in aqueous dispersed media, such as miniemulsions, provides a sustainable route to waterborne coatings with high sulfur content and controlled architectures. nih.govacs.org

Table 1: Key Features and Applications of Thiol-Ene Chemistry

FeatureDescriptionApplication
High Efficiency & Rate The reaction proceeds rapidly and with high conversion. rsc.orgwikipedia.orgUV-cured coatings, adhesives, and inks. researchgate.net
Oxygen Insensitivity Unlike many radical polymerizations, it is not inhibited by oxygen. rsc.orgresearchgate.netAmbient atmosphere processing.
Homogeneous Networks Forms uniform polymer structures. researchgate.netwikipedia.orgOptical materials and high-performance coatings. researchgate.net
Tunable Properties Material properties can be controlled by monomer selection. rsc.orgmdpi.comBio-based and functional coatings. rsc.orgresearchgate.net
Aqueous Media Compatibility Can be performed in emulsions and miniemulsions. nih.govacs.orgWaterborne and sustainable coatings. nih.govacs.org

Organocatalysis and Ligand Design Utilizing Thiol-Containing Scaffolds

The distinct chemical properties of the thiol group make it a valuable component in the design of organocatalysts and ligands for metal-mediated catalysis.

Proline-Derived Dithioacetals in Organocatalysis

Proline and its derivatives have become cornerstones of organocatalysis, enabling a wide range of enantioselective transformations. researchgate.netwikipedia.org These catalysts typically operate through the formation of enamine or iminium ion intermediates. researchgate.net The incorporation of thiol-containing functionalities, such as in proline-derived dithioacetals, can offer alternative modes of activation and expand the scope of proline-based organocatalysis. While direct research on proline-derived dithioacetals from this compound is specific, the broader field of proline catalysis provides a strong foundation. Proline's ability to act as a bifunctional catalyst, with both a nucleophilic amine and an acidic carboxylic acid, is key to its effectiveness. nih.gov The immobilization of proline on various supports is an active area of research aimed at improving catalyst recovery and reuse, a crucial aspect for industrial applications. nih.govresearchgate.net

Coordination Chemistry of Metal Complexes with Thiol-Containing Ligands

Thiolate ligands, being soft Lewis bases, form stable complexes with soft Lewis acidic transition metals. wikipedia.org This principle is central to the field of coordination chemistry involving thiol-containing ligands. wikipedia.orgacs.org The resulting metal-thiolate complexes exhibit diverse structures and reactivity. wikipedia.org The synthesis of these complexes can be achieved through various routes, including salt metathesis and redox reactions. wikipedia.org

A novel concept in this area is the use of thiols as "transient cooperative ligands" (TCLs). nih.govacs.org In this approach, a thiol reversibly coordinates to a metal center, enabling metal-ligand cooperation in catalytic cycles. nih.govacs.org This strategy has been successfully applied to a range of (de)hydrogenation reactions, where the addition of a thiol can significantly accelerate or even inhibit the reaction, thereby controlling its selectivity. nih.govacs.org The lability of the thiol ligand is crucial, allowing for the generation of catalytically active species and enabling transformations such as the dehydrogenative coupling of alcohols and thiols. nih.govacs.org

Future Perspectives and Emerging Research Directions for 2s 4,4 Dimethoxythiane 2 Thiol Chemistry

Development of Novel Stereoselective Synthetic Pathways for Chiral Dimethoxythiane Derivatives

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For derivatives of (2S)-4,4-Dimethoxythiane-2-thiol, the development of novel stereoselective synthetic pathways is a primary research frontier. Current strategies for synthesizing chiral thianes often rely on chiral pool starting materials or the use of chiral auxiliaries. Future research will likely focus on more efficient and versatile catalytic asymmetric methods.

Organocatalysis, for instance, presents a powerful tool for the enantioselective synthesis of heterocyclic compounds. Chiral thioureas and squaramides have emerged as effective catalysts for a variety of transformations by activating substrates through hydrogen bonding. nih.govmdpi.com A prospective pathway to chiral dimethoxythiane derivatives could involve an organocatalyzed Michael addition of a sulfur nucleophile to a suitable α,β-unsaturated precursor, followed by cyclization. The development of bespoke organocatalysts designed to accommodate the specific steric and electronic demands of thiane (B73995) precursors will be crucial.

Another promising avenue is transition-metal catalyzed asymmetric synthesis. Complexes of rhodium, ruthenium, and palladium have been successfully employed in the enantioselective synthesis of various sulfur heterocycles. Future work could explore the asymmetric hydrogenation or hydrothiolation of a thiane precursor bearing an endocyclic double bond, using a chiral phosphine (B1218219) ligand to induce stereoselectivity.

Table 1: Prospective Catalytic Systems for Stereoselective Synthesis

Catalytic SystemProposed ReactionPotential Advantages
Chiral Thiourea (B124793)Asymmetric Michael AdditionMetal-free, mild conditions, high enantioselectivity.
Chiral Phosphine-Metal ComplexAsymmetric HydrogenationHigh turnover numbers, functional group tolerance.
Chiral Brønsted AcidEnantioselective CyclizationControl of absolute stereochemistry, operational simplicity.

Exploration of New Reactivity Modes and Transformations for the this compound Scaffold

The unique structural features of this compound—a chiral thiol, a cyclic thioether, and geminal methoxy (B1213986) groups—suggest a rich and largely unexplored reactivity profile. Future research will undoubtedly focus on leveraging these functionalities to forge novel molecular architectures.

The thiol group is a versatile handle for a variety of transformations. Beyond its straightforward oxidation to disulfides or sulfonic acids, it can participate in thiol-ene "click" reactions, Michael additions, and serve as a nucleophile in substitution reactions. The development of conditions for the selective functionalization of the thiol in the presence of the thioether sulfur atom will be a key challenge.

The thiane ring itself can be subject to various transformations. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) and sulfone, each with its own distinct stereoelectronic properties and potential for further functionalization. The chiral sulfoxide, in particular, could serve as a chiral auxiliary to direct subsequent stereoselective reactions on the ring or on appended side chains. Furthermore, the development of methods for the regioselective C-H functionalization of the thiane ring would open up new avenues for derivatization.

The geminal dimethoxy groups act as a ketal, protecting the 4-position. Deprotection under acidic conditions would unveil a ketone, providing a new site for functionalization, such as in olefination or reductive amination reactions. The interplay between the reactivity of the unveiled ketone and the other functional groups will be an interesting area of study.

Integrated Computational and Experimental Approaches for Rational Design and Discovery in Thiane Chemistry

The synergy between computational modeling and experimental work has become an indispensable tool in modern chemical research. For the this compound system, integrated approaches will be instrumental in accelerating discovery.

Density Functional Theory (DFT) calculations can provide deep insights into the conformational preferences of the thiane ring, which are crucial for understanding its reactivity and the stereochemical outcomes of reactions. Computational studies can be used to model transition states of potential reactions, helping to predict the feasibility and selectivity of new transformations before they are attempted in the lab. This is particularly valuable for designing stereoselective catalytic processes.

Furthermore, computational methods can be employed to predict the physicochemical properties of novel derivatives of this compound. This can aid in the rational design of molecules with specific applications in mind, for example, by predicting their binding affinity to a biological target in drug discovery or their electronic properties for materials science applications.

Table 2: Application of Computational Methods in Thiane Chemistry

Computational MethodApplicationExpected Outcome
Density Functional Theory (DFT)Transition state analysis of proposed reactions.Prediction of reaction barriers and stereoselectivity.
Molecular Dynamics (MD)Simulation of conformational flexibility.Understanding of substrate-catalyst interactions.
Quantitative Structure-Activity Relationship (QSAR)Correlation of structure with biological activity.Design of new derivatives with enhanced potency.

Sustainable and Scalable Production Methods for Industrial and Pharmaceutical Applications

For any chemical compound to find widespread application, the development of sustainable and scalable production methods is essential. The principles of green chemistry will guide future research in this area for this compound and its derivatives. bohrium.comrasayanjournal.co.inmdpi.com

Key areas of focus will include the use of renewable starting materials, the replacement of hazardous reagents and solvents with more environmentally benign alternatives, and the development of catalytic processes that minimize waste and energy consumption. For instance, exploring biocatalytic methods, using enzymes to perform key stereoselective steps, could offer a highly efficient and green route to the chiral thiane core.

Flow chemistry is another technology that holds great promise for the scalable and safe production of fine chemicals. rasayanjournal.co.in The development of a continuous flow process for the synthesis of this compound could offer significant advantages over traditional batch production, including improved heat and mass transfer, better reaction control, and the potential for in-line purification.

The industrial synthesis of chiral heterocyclic thiols often presents challenges related to the handling of odorous and toxic sulfur reagents. Future research should also address these issues by developing closed-system processes and exploring the use of less hazardous sulfur sources.

Table 3: Comparison of Production Methodologies

Production MethodKey FeaturesSustainability Aspect
Traditional Batch SynthesisStep-wise reactions in large vessels.Often involves stoichiometric reagents and solvent-intensive workups.
Biocatalytic SynthesisUse of enzymes for specific transformations.Mild reaction conditions, high selectivity, biodegradable catalysts.
Continuous Flow ChemistryReactions in a continuous stream through a reactor.Enhanced safety, reduced waste, improved energy efficiency.

Q & A

Q. What are the recommended laboratory synthesis methods for (2S)-4,4-Dimethoxythiane-2-thiol?

Methodological approaches involve stereoselective thiolation of dimethoxy-substituted thiane precursors under inert atmospheres to prevent oxidation. Key steps include using chiral auxiliaries or catalysts to ensure the (2S) configuration. Reaction monitoring via thin-layer chromatography (TLC) and purification via flash chromatography under nitrogen is critical to isolate the enantiomerically pure product. Stability during synthesis requires temperature control (<30°C) and avoidance of moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming stereochemistry and substituent positions. Infrared (IR) spectroscopy identifies thiol (-SH) and methoxy (-OCH₃) functional groups. High-resolution mass spectrometry (HRMS) validates molecular formula and purity. Cross-referencing with computational simulations (e.g., DFT-based NMR chemical shift predictions) enhances accuracy .

Q. What personal protective equipment (PPE) is essential when handling this compound?

Required PPE includes nitrile gloves, chemical-resistant lab coats, and safety goggles. For volatile handling, use fume hoods with ≥0.5 m/s airflow and NIOSH-approved respirators with organic vapor cartridges. Emergency eyewash stations and showers must be accessible per OSHA standards .

Q. How should this compound be stored to ensure stability?

Store in amber glass containers under nitrogen at 2–8°C to prevent thiol oxidation and thermal degradation. Desiccants (e.g., silica gel) mitigate hydrolysis. Avoid proximity to oxidizers, acids, or bases. Regularly monitor for discoloration or precipitates as degradation indicators .

Q. What procedures ensure safe disposal of this compound in academic labs?

Neutralize residual thiols with oxidizing agents (e.g., hydrogen peroxide) in controlled fume hoods. Collect waste in DOT-compliant containers labeled “Flammable Solid, Toxic.” Dispose via licensed hazardous waste facilities following EPA 40 CFR Part 262 .

Advanced Research Questions

Q. How can stereochemical purity be maintained during this compound synthesis?

Use chiral column chromatography (e.g., Daicel CHIRALPAK®) for enantiomeric separation. Monitor optical rotation ([α]D²⁵) and compare to literature values. Employ circular dichroism (CD) spectroscopy to detect racemization. Kinetic resolution via enzyme-catalyzed reactions (e.g., lipases) can enhance enantioselectivity .

Q. What mechanistic factors influence the thiol group’s reactivity in nucleophilic substitutions?

The electron-donating methoxy groups increase electron density at the sulfur atom, enhancing nucleophilicity. Steric hindrance from the thiane ring moderates reactivity. Solvent polarity (e.g., DMF vs. THF) and pH (optimized at 8–10) significantly affect reaction rates and byproduct formation .

Q. Which degradation pathways dominate under varying storage conditions?

Hydrolysis of the thiane ring occurs in humid environments, forming sulfides and methanol. Photooxidation generates disulfide dimers, detectable via UV-Vis at 280 nm. Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation kinetics using HPLC-UV .

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

Perform heteronuclear coupling analysis (²J/³J correlations) to clarify ambiguous peaks. Validate computational models (e.g., DFT/B3LYP) with solvent corrections. Cross-check with X-ray crystallography for absolute configuration confirmation. Iterative refinement of experimental and theoretical data reduces discrepancies .

Q. What parameters optimize HPLC analysis for this compound?

Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile:water (70:30, 0.1% TFA). Flow rate: 1.0 mL/min; detection at 254 nm. Adjust injection volume (5–20 µL) to avoid column overload. Validate method robustness via ICH Q2(R1) guidelines for linearity (R² >0.995) and LOD/LOQ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.